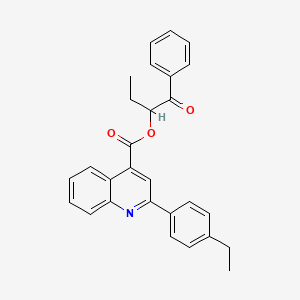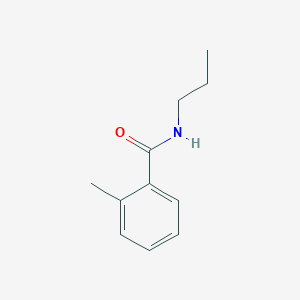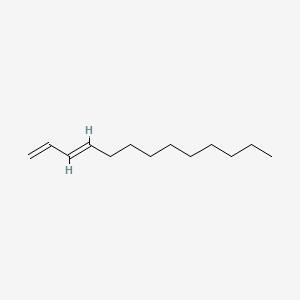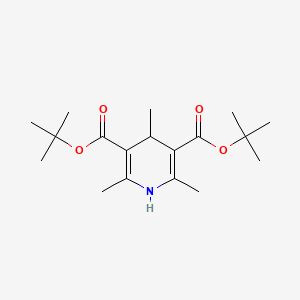
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of dihydropyridine, a class of compounds that have significant applications in various fields, including medicine and agriculture.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in cardiovascular treatments due to its structural similarity to calcium channel blockers.
Industry: Used as a feed additive to promote growth in livestock.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate involves its interaction with biological membranes and enzymes. It stabilizes cell membranes by inhibiting lipid peroxidation and enhances the activity of certain enzymes involved in metabolic processes. This compound also affects the regulation of calcium ions in cells, which is crucial for its potential cardiovascular applications .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
- 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate
Uniqueness
3,5-Bis(1,1-dimethylethyl) 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and interaction with biological targets.
Propiedades
Número CAS |
55536-74-8 |
|---|---|
Fórmula molecular |
C18H29NO4 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
ditert-butyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H29NO4/c1-10-13(15(20)22-17(4,5)6)11(2)19-12(3)14(10)16(21)23-18(7,8)9/h10,19H,1-9H3 |
Clave InChI |
VLKLZZGHWBZISX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
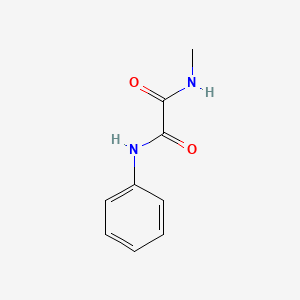
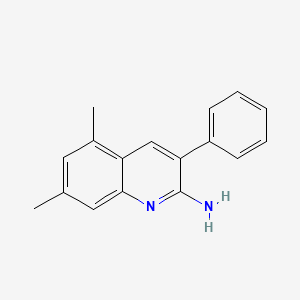
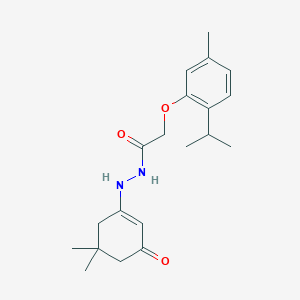
![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
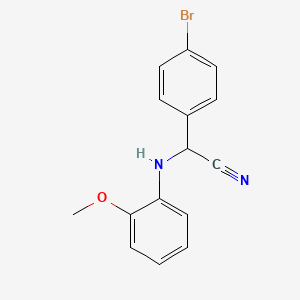

![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)

![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide](/img/structure/B14154252.png)
